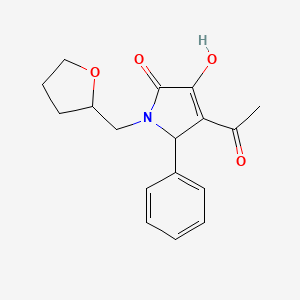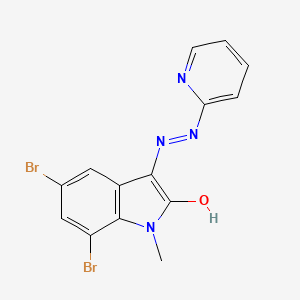![molecular formula C22H26N2O3 B5071050 3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)
3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains phenyl and propoxyphenyl groups, which are common in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinedione ring and the attachment of the phenyl and propoxyphenyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinedione ring, along with phenyl and propoxyphenyl groups. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like solubility, melting point, boiling point, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1-phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-13-27-19-11-9-18(10-12-19)24-21(25)15-20(22(24)26)23-16(2)14-17-7-5-4-6-8-17/h4-12,16,20,23H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGLPIPPACENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylpropan-2-ylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)

![1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5070985.png)


![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate hydrochloride](/img/structure/B5071015.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071048.png)

![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)
![3-(3,4-difluorophenyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5071069.png)
